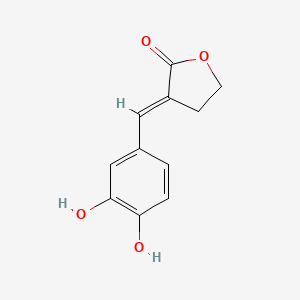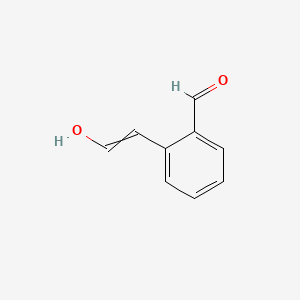
Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium, tris(3-aminophenolato-kappaO)2,2-bis(2-propenyloxy-kappaO)methyl-1-butanolato-kappa is a complex organometallic compound that features zirconium as the central metal atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. typically involves the reaction of zirconium tetrachloride with 3-aminophenol and 2-propenyloxy-methyl-1-butanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like solvent extraction and chromatography might be employed to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Ligand exchange can be facilitated by using strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while reduction could produce zirconium hydrides.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique coordination environment allows it to facilitate reactions that are challenging for other catalysts.
Biology
In biological research, Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. is explored for its potential in drug delivery systems. Its ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery.
Medicine
In medicine, the compound is investigated for its potential use in imaging and diagnostic applications. Its unique properties allow it to be used as a contrast agent in imaging techniques such as MRI.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and composites. Its ability to enhance the properties of these materials makes it valuable in various applications.
作用機序
The mechanism of action of Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. involves its interaction with molecular targets through coordination bonds. The compound can interact with enzymes, proteins, and other biomolecules, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Titanium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.
- Hafnium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.
Uniqueness
Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. is unique due to its specific coordination environment and the stability of its complexes. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential, particularly in catalysis and biomedical research.
特性
CAS番号 |
111083-78-4 |
|---|---|
分子式 |
C30H39N3O6Zr |
分子量 |
628.9 g/mol |
IUPAC名 |
3-aminophenolate;2,2-bis(prop-2-enoxymethyl)butan-1-olate;zirconium(4+) |
InChI |
InChI=1S/C12H21O3.3C6H7NO.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*7-5-2-1-3-6(8)4-5;/h4-5H,1-2,6-11H2,3H3;3*1-4,8H,7H2;/q-1;;;;+4/p-3 |
InChIキー |
PKPWBQMGJMYVOW-UHFFFAOYSA-K |
SMILES |
CCC(CO)(COCC=C)COCC=C.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.[Zr] |
正規SMILES |
CCC(C[O-])(COCC=C)COCC=C.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


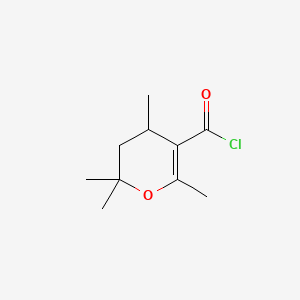
![[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate](/img/structure/B561413.png)
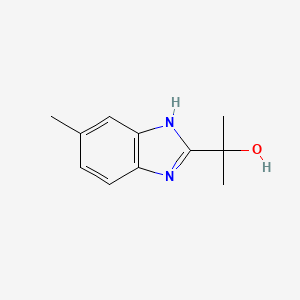
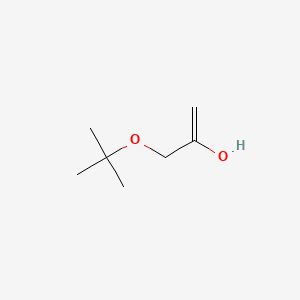
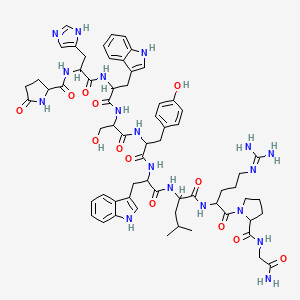
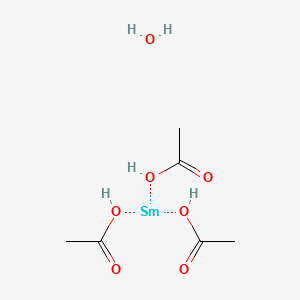
![Propanol-N, [1-3H]](/img/structure/B561426.png)
